molecular formula C13H16O4 B13416387 1-(1,3-Benzodioxol-5-yl)-2-methylpropyl acetate CAS No. 6282-33-3

1-(1,3-Benzodioxol-5-yl)-2-methylpropyl acetate

Cat. No.: B13416387
CAS No.: 6282-33-3
M. Wt: 236.26 g/mol
InChI Key: DSNCSMSFBFYOPB-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-2-methylpropyl acetate is an organic compound that belongs to the class of benzodioxole derivatives These compounds are characterized by a benzene ring fused with a dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-methylpropyl acetate typically involves the reaction of 1,3-benzodioxole with appropriate reagents to introduce the acetate group. One common method involves the esterification of 1-(1,3-Benzodioxol-5-yl)-2-methylpropanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Purification of the final product is typically achieved through distillation or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-2-methylpropyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetate group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate group under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-2-methylpropyl acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-methylpropyl acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-2-methylpropanol: Similar structure but with an alcohol group instead of an acetate.

    1-(1,3-Benzodioxol-5-yl)-2-methylpropyl chloride: Contains a chloride group instead of an acetate.

    1-(1,3-Benzodioxol-5-yl)-2-methylpropylamine: Contains an amine group instead of an acetate.

Uniqueness

1-(1,3-Benzodioxol-5-yl)-2-methylpropyl acetate is unique due to its acetate group, which imparts distinct chemical reactivity and potential applications. The presence of the benzodioxole moiety also contributes to its bioactivity and makes it a valuable compound for research and industrial applications.

Properties

CAS No.

6282-33-3

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

[1-(1,3-benzodioxol-5-yl)-2-methylpropyl] acetate

InChI

InChI=1S/C13H16O4/c1-8(2)13(17-9(3)14)10-4-5-11-12(6-10)16-7-15-11/h4-6,8,13H,7H2,1-3H3

InChI Key

DSNCSMSFBFYOPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC2=C(C=C1)OCO2)OC(=O)C

Origin of Product

United States

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